molecular formula C13H8FNO3 B8641519 3-(4-Fluoro-benzoyl)-pyridine-2-carboxylic acid

3-(4-Fluoro-benzoyl)-pyridine-2-carboxylic acid

Cat. No. B8641519
M. Wt: 245.21 g/mol
InChI Key: DXWWGGURSIRFEP-UHFFFAOYSA-N
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Patent
US04806535

Procedure details

A mixture of 2,3-pyridinedicarboxylic anhydride (9.0 g, 60.36 mmol) in 75 mL of fluorobenzene is warmed and stirred mechanically while AlCl3 (17.7 g, 0.132 mol) is added portionwise from a powder addition funnel over 20 m. The resulting mixture is heated to reflux for 24 hours, then allowed to cool and the excess fluorobenzene decanted. Quenching of the residue with ice water and 5% aqueous HCl generates a solid which is filtered and washed with hot H2O. The combined filtrates are evaporated to a final volume of ca. 250 mL, then heated to boiling and treated with a hot solution of 15% aqueous CuSO4 solution to precipitate a blue solid. The suspension is filtered and the resulting solid resuspended in H2O (75 mL) and treated with a stream of H2S gas until the initial blue color of the suspension subsides and is replaced by a black suspension. The solid is filtered with the aid of Celite and the filtrate evaporated to produce a tan solid which is recrystallized from H2O to obtain 3-(4-fluorobenzoyl)pyridine-2-carboxylic acid. M.P. 153.5°-155° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
17.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7]([O:9][C:10](=[O:11])[C:2]=12)=[O:8].[Al+3].[Cl-].[Cl-].[Cl-].[F:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[F:16][C:17]1[CH:22]=[CH:21][C:20]([C:7]([C:3]2[C:2]([C:10]([OH:9])=[O:11])=[N:1][CH:6]=[CH:5][CH:4]=2)=[O:8])=[CH:19][CH:18]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
N1=C2C(=CC=C1)C(=O)OC2=O
Name
Quantity
75 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed
ADDITION
Type
ADDITION
Details
is added portionwise from a powder addition funnel over 20 m
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the excess fluorobenzene decanted
CUSTOM
Type
CUSTOM
Details
Quenching of the residue with ice water and 5% aqueous HCl
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with hot H2O
CUSTOM
Type
CUSTOM
Details
The combined filtrates are evaporated to a final volume of ca. 250 mL
TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
treated with a hot solution of 15% aqueous CuSO4 solution
CUSTOM
Type
CUSTOM
Details
to precipitate a blue solid
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
ADDITION
Type
ADDITION
Details
treated with a stream of H2S gas until the initial blue color of the suspension subsides
FILTRATION
Type
FILTRATION
Details
The solid is filtered with the aid of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to produce a tan solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from H2O

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)C=2C(=NC=CC2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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